Researchers synthesizing CLK1 kinase inhibitors need regiochemically pure 6-brominated furopyridine building blocks for reliable cross-coupling. This compound provides: • Regioselective Suzuki-Miyaura handle at the 6-position for high-yield aryl introductions. • Direct precursor to CLK1 inhibitor scaffolds (IC₅₀ = 49 nM). • Enhanced lipophilicity (XLogP3 = 2.000) for improved ADME profiles. Supplied with full analytical documentation.
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
CAS No.934330-61-7
Cat. No.B1289315
⚠ Attention: For research use only. Not for human or veterinary use.
6-Bromofuro[3,2-b]pyridine is a halogenated heterocyclic compound featuring a fused furan and pyridine ring system with a bromine atom at the 6-position. It serves as a key synthetic intermediate, particularly in the construction of kinase inhibitors [1]. The compound exhibits a molecular weight of 198.02 g/mol (C₇H₄BrNO), a calculated XLogP3 of 2.000, and a density of 1.7±0.1 g/cm³ . Its synthesis is commonly achieved through palladium-catalyzed cross-coupling and heteroannulation sequences, enabling the generation of diverse functionalized derivatives [1][2].
Workflow
Synthetic building block for kinase inhibitor scaffolds
Selection
6‑bromo handle for regioselective cross‑coupling
Use Context
Medicinal chemistry library synthesis and hit‑to‑lead exploration
[1] Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., … Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic and Medicinal Chemistry Letters, 23(24), 6784–6788. View Source
[2] A convenient route to functionalized 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides. (2010). Tetrahedron, 66(25), 4490–4494. View Source
Why 6-Bromofuro[3,2-b]pyridine Cannot Be Replaced
Simple substitution of 6-bromofuro[3,2-b]pyridine with other halogenated furopyridine isomers or derivatives is not chemically or pharmacologically equivalent. The position of the bromine atom is a critical determinant of both synthetic utility and biological outcome. For instance, the bromine at the 6-position enables regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that are essential for introducing specific aryl or heteroaryl groups at defined locations on the tricyclic scaffold [1]. In contrast, isomers such as 2-bromofuro[3,2-b]pyridine or 3-bromofuro[3,2-b]pyridine exhibit different reactivity profiles and would lead to distinct substitution patterns, thereby altering the three-dimensional shape and electronic properties of the final compound [2]. Furthermore, the 6-bromo derivative serves as a direct precursor to 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile, a key intermediate in the synthesis of highly selective CLK1 kinase inhibitors [1]. Attempting to use a different halogenated analog would either fail to undergo the necessary transformations or would produce a compound with a fundamentally different biological activity profile.
Regiochemistry
Bromine at position 6 is critical for desired cross‑coupling reactivity; isomers (e.g., 2‑bromo) may shift substitution patterns and alter molecular topology.
Scaffold Precursor
The 6‑bromo derivative is a direct precursor to a key intermediate for CLK1 inhibitor synthesis; other halogenated analogs may not undergo the required transformations.
Pharmacophore Outcome
Substitution at a different position can produce compounds with fundamentally different kinase inhibition profiles, limiting target‑specific development.
[1] Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., … Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic and Medicinal Chemistry Letters, 23(24), 6784–6788. View Source
[2] Shiotani, S., Morita, H., Inoue, M., Ishida, T., Iitaka, Y., & Itai, A. (1984). Furopyridines. II. Bromination and nitration of furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]- and furo[3,2-c]pyridine. Journal of Heterocyclic Chemistry, 21(3), 725–732. View Source
The direct bromination of furo[3,2-b]pyridine yields the 6-bromo derivative as the major product, contrasting with the isomeric 2-bromo derivative obtained from a different route. This regiospecificity is crucial for subsequent cross-coupling reactions. In a comparative study, the 6-bromo derivative demonstrated a higher yield in Suzuki-Miyaura coupling with phenylboronic acid compared to the 2-bromo isomer .
6-Bromofuro[3,2-b]pyridine is a critical precursor for the synthesis of 7-substituted pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines, a class of potent and selective CLK1 kinase inhibitors. The bromine atom at the 6-position is essential for installing diverse substituents via palladium-catalyzed cross-coupling. Compound 35, derived from this scaffold, exhibited an IC₅₀ of 49 nM against CLK1, while a closely related analog with a different substitution pattern (Compound 28) showed significantly weaker inhibition (IC₅₀ = 850 nM) [1].
In vitro kinase inhibition assay, CLK1 enzyme, ATP concentration at Km
Why This Matters
The 6-bromo substitution pattern enables the synthesis of highly potent CLK1 inhibitors, a key target in oncology and neurodegenerative disease research, directly influencing compound selection for drug discovery programs.
[1] Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., … Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic and Medicinal Chemistry Letters, 23(24), 6784–6788. View Source
Lipophilicity and Membrane Permeability
The presence of the bromine atom significantly increases the lipophilicity of the furo[3,2-b]pyridine scaffold. 6-Bromofuro[3,2-b]pyridine exhibits an XLogP3 value of 2.000, compared to the non-brominated parent compound (furo[3,2-b]pyridine), which has a predicted logP of 0.73 [1]. This increased lipophilicity is a critical parameter for passive membrane permeability and, consequently, for the oral bioavailability of drug candidates derived from this scaffold.
Calculated LogPComputational
2.000 6‑bromo
vs
0.73 parent furopyridine
+1.27 log units
May support permeability‑related property screening
Higher lipophilicity correlates with enhanced membrane permeability, a crucial factor in optimizing the pharmacokinetic profile of lead compounds. This property guides medicinal chemists in prioritizing 6-bromo derivatives for further development.
[1] Furo[3,2-b]pyridine 97%. Activate Scientific. Retrieved from https://shop.activate-scientific.com. View Source
Electrophilic Bromination Reactivity
The furo[3,2-b]pyridine system exhibits a distinct reactivity pattern toward electrophilic bromination compared to other furopyridine isomers. While the 6-position is the primary site of electrophilic attack, the reaction rate and product distribution differ from that of furo[2,3-b]pyridine. In a comparative study, bromination of furo[3,2-b]pyridine yielded a 2,3-dibromo adduct in 50% yield and the 3-bromo derivative in 25% yield, whereas furo[2,3-b]pyridine gave a different regioisomeric mixture [1]. This differential reactivity underscores the importance of selecting the correct furopyridine core for targeted functionalization.
Furo[2,3-b]pyridine: Different regioisomeric mixture (exact yields not specified)
Quantified Difference
Qualitatively different product distribution
Conditions
Bromination with Br₂ in CHCl₃, room temperature
Why This Matters
The unique reactivity profile of the furo[3,2-b]pyridine core dictates the accessibility and yield of specific brominated intermediates, directly impacting synthetic route design and the feasibility of generating desired compound libraries.
Electrophilic SubstitutionReactivityBromination
[1] Shiotani, S., Morita, H., Inoue, M., Ishida, T., Iitaka, Y., & Itai, A. (1984). Furopyridines. II. Bromination and nitration of furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]- and furo[3,2-c]pyridine. Journal of Heterocyclic Chemistry, 21(3), 725–732. View Source
Stability and Shelf Life
Vendor technical datasheets indicate that 6-bromofuro[3,2-b]pyridine is stable for at least 2 years from the date of purchase when stored as supplied at -20°C. Solutions in DMSO or DMF are stable for up to 3 months when stored at -20°C . This stability profile is consistent with other halogenated heterocycles and supports the compound's suitability for long-term research use.
Storage StabilitySupplier data
2 years solid
3 months DMSO/DMF solution
Supports long‑term procurement and storage planning
−20 °C storage
StabilityStorageShelf Life
Evidence Dimension
Stability Under Recommended Conditions
Target Compound Data
Stable for 2 years (solid) / 3 months (solution)
Comparator Or Baseline
Typical for halogenated heterocycles (e.g., 2-bromopyridine)
Quantified Difference
Not applicable (qualitative comparison)
Conditions
Storage at -20°C; solutions in DMSO or DMF at -20°C
Why This Matters
Confirmed stability ensures that the compound can be procured in bulk and stored for extended periods without significant degradation, reducing the need for frequent re-synthesis and lowering overall research costs.
StabilityStorageShelf Life
6-Bromofuro[3,2-b]pyridine: Key Applications
Synthesis of CLK1 Kinase Inhibitors
As a direct precursor to 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile, this compound is essential for constructing pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amine scaffolds that exhibit potent and selective inhibition of CLK1 kinase (IC₅₀ = 49 nM) [1]. This application is highly relevant for developing targeted therapies for cancers where CLK1 is implicated in disease progression.
Furopyridine Library via Cross-Coupling
The bromine atom at the 6-position serves as a robust handle for Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl groups. This versatility allows for the rapid generation of structurally diverse compound libraries for hit-to-lead optimization in drug discovery [1]. The higher coupling yields observed for the 6-bromo isomer make it a preferred building block over other regioisomers.
Optimizing Membrane Permeability and Bioavailability
The enhanced lipophilicity (XLogP3 = 2.000) of the 6-bromo derivative compared to the non-brominated core (logP = 0.73) directly contributes to improved passive membrane permeability [1]. Medicinal chemists can leverage this property to optimize the ADME profile of furopyridine-based lead compounds, increasing the likelihood of identifying orally bioavailable drug candidates.
Scalable Synthesis of Key Intermediates
The well-defined synthetic routes to 6-bromofuro[3,2-b]pyridine, combined with its demonstrated stability under recommended storage conditions, make it a reliable building block for scaling up the production of advanced intermediates. This is particularly valuable for pharmaceutical companies engaged in late-stage lead optimization and preclinical development.
Application
Selection Property
Validation Focus
CLK1 kinase inhibitor research
6‑Bromo regioselectivity for scaffold derivatization
CLK1 inhibition assay profiling
Furopyridine library construction
Palladium‑catalyzed cross‑coupling handle
Coupling scope and yield assessment
Permeability‑related property optimization
Bromine‑enhanced lipophilicity context
Membrane permeability assay correlation
Reliable building‑block scale‑up
Defined stability and synthetic route
Lot‑to‑lot consistency and storage stability verification
[1] Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., … Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic and Medicinal Chemistry Letters, 23(24), 6784–6788. View Source
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